N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to an iodinated benzamide group
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then couples with a thiol to form the benzothiazole ring.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.
Biginelli reaction: This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea to form a dihydropyrimidinone, which can be further transformed into benzothiazole derivatives.
For the iodination step, the benzothiazole derivative is reacted with iodine or an iodinating agent under suitable conditions to introduce the iodine atom into the benzamide moiety .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The iodinated benzamide group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures, depending on the reaction conditions and reagents used
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The iodinated benzamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition of key biological processes, such as cell proliferation and inflammation .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be compared with other benzothiazole derivatives, such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds also feature the benzothiazole moiety and exhibit similar biological activities, but differ in their specific functional groups and overall structure.
2-arylbenzothiazoles: These compounds have an aryl group attached to the benzothiazole ring and are known for their diverse pharmacological properties.
Benzothiazole-based anti-tubercular compounds: These derivatives are specifically designed for their activity against Mycobacterium tuberculosis and have different structural modifications to enhance their efficacy
This compound stands out due to its unique combination of the benzothiazole and iodinated benzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHFEMUCXXJYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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